1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene
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Overview
Description
1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, featuring bromine, fluorine, and methoxymethyl substituents.
Mechanism of Action
Mode of Action
Bromo-difluoro-methoxymethyl benzene compounds are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed reaction. This suggests that 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene may interact with its targets by acting as a coupling partner in such reactions.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions , it may contribute to the synthesis of a wide range of organic compounds, with effects depending on the specific compounds synthesized.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoro-2-(methoxymethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield 3,4-difluoro-2-(methoxymethyl)phenol .
Scientific Research Applications
1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
- 1-Bromo-3,4-difluoro-2-methoxybenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKNMVNYKHXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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